3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide is a chemical compound with the molecular formula C10H9F3N2O2. It is characterized by the presence of a trifluoromethyl group, a cyclopropoxy group, and an isonicotinamide core.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide involves several stepsThis process typically involves the use of carbon-centered radical intermediates . Another approach is the substitution of amine hydrogen atoms with CF3 groups, which can be achieved using ozone and transition metal complexes . Industrial production methods often focus on optimizing reaction conditions to ensure high yield and purity while minimizing the use of hazardous reagents .
Analyse Chemischer Reaktionen
3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the trifluoromethyl group under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored, especially in the development of drugs with improved bioavailability and metabolic stability.
Industry: It is utilized in the production of agrochemicals and materials with specific properties, such as increased resistance to degradation
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing electronic and steric properties. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethane (H-CF3): A simple trifluoromethyl compound used in various chemical reactions.
1,1,1-Trifluoroethane (H3C-CF3): Used as a refrigerant and in the synthesis of pharmaceuticals.
Hexafluoroacetone (F3C-CO-CF3): Employed in organic synthesis and as a reagent in various chemical processes.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications .
Eigenschaften
Molekularformel |
C11H11F3N2O2 |
---|---|
Molekulargewicht |
260.21 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N-methyl-2-(trifluoromethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C11H11F3N2O2/c1-15-10(17)7-4-5-16-9(11(12,13)14)8(7)18-6-2-3-6/h4-6H,2-3H2,1H3,(H,15,17) |
InChI-Schlüssel |
XSDRWXKWSYAVES-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C(=NC=C1)C(F)(F)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.